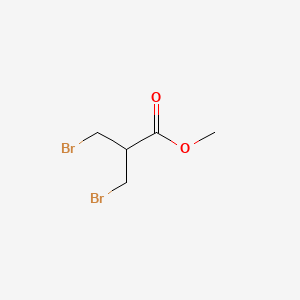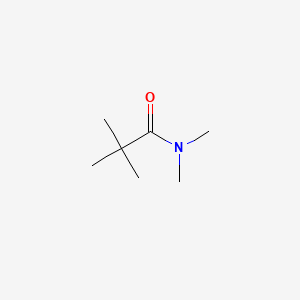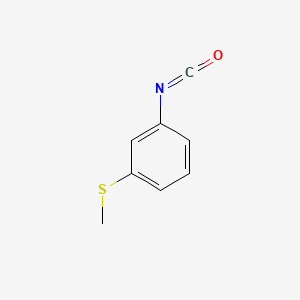![molecular formula C10H15NO2 B1295350 Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 3693-69-4](/img/structure/B1295350.png)
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
Descripción general
Descripción
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is also referred to as 2-Ethoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its use as a scaffold for drug development. In industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
Target of Action
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound that is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, particularly those involved in the cholinergic system .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at post-synaptic muscarinic acetylcholine receptors, preventing the action of acetylcholine and leading to various physiological effects .
Biochemical Pathways
The compound may affect the cholinergic pathways, given its structural similarity to tropane alkaloids . These pathways involve the neurotransmitter acetylcholine and are crucial for various physiological processes, including muscle contraction, heart rate regulation, learning, and memory .
Pharmacokinetics
For instance, its molecular weight (181.2316 ) could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of Ethyl 2-azabicyclo[22If it acts similarly to tropane alkaloids, it could lead to decreased activity of the cholinergic system, potentially affecting processes such as muscle contraction and cognitive function .
Análisis Bioquímico
Biochemical Properties
2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with boron trifluoride diethyl etherate in benzene, leading to the formation of specific reaction products . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . This compound can be metabolized through specific enzymatic reactions, leading to the formation of intermediate metabolites that further participate in cellular processes.
Transport and Distribution
The transport and distribution of 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can affect its overall efficacy and impact on cellular function.
Subcellular Localization
2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester exhibits specific subcellular localization, which influences its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Métodos De Preparación
The synthesis of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methylene bisurethane with 1,3-hexadiene in the presence of boron trifluoride diethyl etherate in benzene. The reaction mixture is refluxed for one hour, followed by washing with saturated sodium bicarbonate and water, drying over magnesium sulfate, and concentrating in vacuo to yield the product . This method provides a yield of approximately 45%.
Análisis De Reacciones Químicas
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Comparación Con Compuestos Similares
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester, and 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester . These compounds share a similar bicyclic structure but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique structure of this compound, particularly the presence of the ethyl ester group, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propiedades
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h3,5,8-9H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYMBPNSZCLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958122 | |
| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-69-4 | |
| Record name | 2-Azabicyclo(2.2.2)oct-5-ene-2-carboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















